

Comparative Cross-Reactivity Profile: Sulfamethoxazole vs. Celecoxib

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Compound of Interest

Compound Name: 1,4-Oxazepane-6-sulfonamide

Cat. No.: B15302624

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A comprehensive analysis of the off-target profiles of two clinically important sulfonamidecontaining drugs.

For Researchers, Scientists, and Drug Development Professionals.

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents ranging from antibiotics to anti-inflammatory drugs. However, the potential for off-target interactions and subsequent adverse effects remains a critical area of investigation in drug development. This guide provides a comparative cross-reactivity profile of two prominent sulfonamide-containing drugs: sulfamethoxazole, a widely used antibiotic, and celecoxib, a non-steroidal anti-inflammatory drug (NSAID).

Due to the limited availability of public data on the specific compound **1,4-Oxazepane-6-sulfonamide**, this guide utilizes sulfamethoxazole and celecoxib as representative examples to illustrate the principles and methodologies of cross-reactivity profiling. The data presented herein has been compiled from various sources and aims to provide a comparative framework for understanding the off-target potential of sulfonamide-based therapeutics.

Executive Summary

This comparison guide reveals distinct cross-reactivity profiles for sulfamethoxazole and celecoxib, reflecting their different primary mechanisms of action and chemical structures.



- Sulfamethoxazole, an antibiotic, primarily targets dihydropteroate synthase in bacteria. Its
 off-target interactions in human systems appear limited based on available public data, with
 its primary safety concerns related to hypersensitivity reactions and its metabolism by
 Cytochrome P450 2C9 (CYP2C9).
- Celecoxib, a selective COX-2 inhibitor, demonstrates a broader range of off-target activities.
 Beyond its high affinity for COX-2 and lower affinity for COX-1, it interacts with other enzymes and receptors, including carbonic anhydrases and the sarcoplasmic/ER Ca2+-ATPase (SERCA), albeit at concentrations likely higher than therapeutic levels. Its metabolism is also predominantly mediated by CYP2C9, with some contribution from CYP3A4 and CYP2C8, and it exhibits inhibitory effects on CYP2D6.

This guide underscores the importance of comprehensive off-target profiling in drug development to anticipate and mitigate potential adverse drug reactions.

Comparative Cross-Reactivity Data

The following tables summarize the available quantitative data on the binding and inhibitory activities of sulfamethoxazole and celecoxib against a panel of selected biological targets. It is important to note that the data has been compiled from different sources, and experimental conditions may vary.

Table 1: Primary Targets and Key Off-Targets



Target Family	Target	Sulfamethoxazole	Celecoxib
Enzyme	Dihydropteroate Synthase (Bacterial)	Primary Target	Not Active
Enzyme	Cyclooxygenase-1 (COX-1)	No significant activity reported	IC50: >15 μM
Enzyme	Cyclooxygenase-2 (COX-2)	No significant activity reported	IC50: 0.04 μM
Enzyme	Carbonic Anhydrase II	No significant activity reported	IC50: ~3 μM
Enzyme	Carbonic Anhydrase	No significant activity reported	IC50: ~0.03 μM
Enzyme	3-phosphoinositide- dependent protein kinase-1 (PDK1)	No significant activity reported	Inhibits
Transporter	Sarcoplasmic/ER Ca2+-ATPase (SERCA)	No significant activity reported	Inhibits

Table 2: Cytochrome P450 (CYP) Inhibition Profile

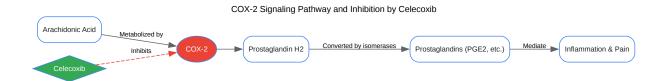
CYP Isoform	Sulfamethoxazole (% Inhibition at 10 µM)	6 Celecoxib (IC50)	
CYP1A2	Not available	>100 μM	
CYP2C8	Not available	25 μΜ	
CYP2C9	Moderate Inhibition	3.2 μΜ	
CYP2C19	Not available	2.5 μΜ	
CYP2D6	Not available	0.26 μΜ	
CYP3A4	Not available	12 μΜ	



Note: The absence of data for sulfamethoxazole in the CYP inhibition panel highlights a gap in publicly available, comprehensive screening data for this compound.

Signaling Pathways and Experimental Workflow

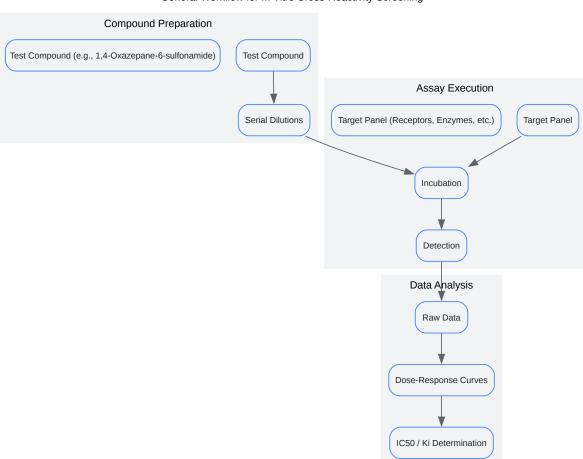
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.



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Celecoxib inhibits the COX-2 enzyme, blocking prostaglandin synthesis.





General Workflow for In Vitro Cross-Reactivity Screening

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A simplified workflow for assessing the cross-reactivity of a compound.

Experimental Protocols



Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in cross-reactivity profiling.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

- Cell membranes or purified receptors expressing the target of interest.
- Radiolabeled ligand specific for the target receptor.
- Test compound (e.g., sulfamethoxazole, celecoxib) at various concentrations.
- Assay buffer (e.g., Tris-HCl, pH 7.4, containing appropriate ions).
- 96-well filter plates.
- Scintillation cocktail and microplate scintillation counter.

Procedure:

- In a 96-well plate, add a fixed concentration of the radiolabeled ligand to each well.
- Add varying concentrations of the test compound to the wells. Include wells with no test compound (total binding) and wells with a high concentration of a known non-radiolabeled ligand (non-specific binding).
- Add the membrane preparation containing the target receptor to initiate the binding reaction.
- Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
- Terminate the reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to separate bound from free radioligand.



 Allow the filters to dry, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.

Data Analysis:

- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
- Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cytochrome P450 (CYP) Inhibition Assay

This assay assesses the potential of a test compound to inhibit the activity of major drugmetabolizing CYP isoforms.

Materials:

- Human liver microsomes or recombinant human CYP enzymes.
- CYP isoform-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4).
- NADPH regenerating system (cofactor for CYP activity).
- Test compound at various concentrations.
- Positive control inhibitors for each CYP isoform.
- Acetonitrile or methanol for reaction termination.



LC-MS/MS system for metabolite quantification.

Procedure:

- Pre-incubate the human liver microsomes or recombinant CYP enzymes with the test compound at various concentrations in a 96-well plate at 37°C.
- Initiate the reaction by adding the CYP-specific probe substrate and the NADPH regenerating system.
- Incubate for a specific time at 37°C.
- Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).
- Centrifuge the plate to pellet the protein.
- Analyze the supernatant for the formation of the specific metabolite of the probe substrate using LC-MS/MS.

Data Analysis:

- Determine the rate of metabolite formation in the presence and absence of the test compound.
- Plot the percentage of inhibition of metabolite formation against the logarithm of the test compound concentration.
- Calculate the IC50 value, which is the concentration of the test compound that causes
 50% inhibition of the CYP isoform activity.

Conclusion

The comparative analysis of sulfamethoxazole and celecoxib highlights the diverse cross-reactivity profiles that can be exhibited by compounds sharing the sulfonamide moiety. While sulfamethoxazole's off-target effects in human systems appear less pronounced based on current data, celecoxib demonstrates a more complex pharmacological profile with interactions beyond its primary COX-2 target.







This guide serves as a testament to the critical need for comprehensive in vitro safety pharmacology and off-target screening during the drug discovery and development process. Early identification and characterization of potential cross-reactivities are paramount for predicting and mitigating adverse drug events, ultimately leading to the development of safer and more effective medicines. Further broad-panel screening of compounds like sulfamethoxazole would be beneficial to more fully characterize their potential for off-target interactions.

 To cite this document: BenchChem. [Comparative Cross-Reactivity Profile: Sulfamethoxazole vs. Celecoxib]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15302624#cross-reactivity-profile-of-1-4-oxazepane-6-sulfonamide]

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